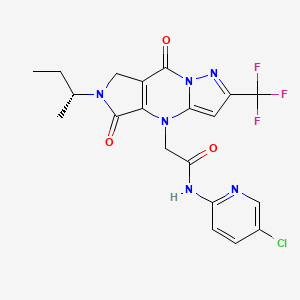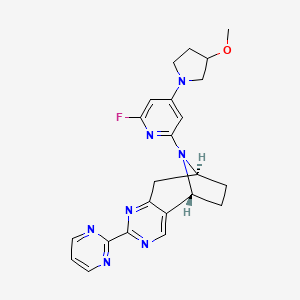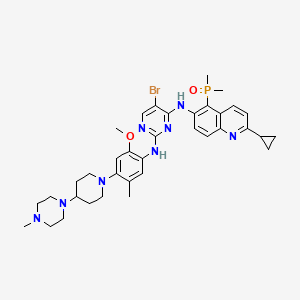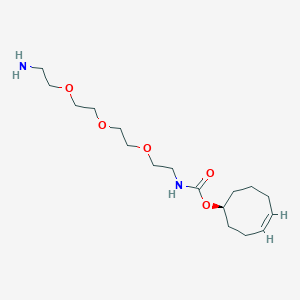
(R)-9-Hydroxy Risperidone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-9-Hydroxy Risperidone-d4 is a deuterium-labeled derivative of 9-hydroxy risperidone, a major active metabolite of risperidone. Risperidone is an antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. The deuterium labeling in ®-9-Hydroxy Risperidone-d4 allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of risperidone using deuterated water (D2O) or deuterated solvents such as deuterated methanol (CD3OD) under specific reaction conditions .
Industrial Production Methods
Industrial production of ®-9-Hydroxy Risperidone-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and quality control measures to verify the isotopic purity and chemical integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of ®-9-Hydroxy Risperidone-d4 may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
®-9-Hydroxy Risperidone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of risperidone and its metabolites in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of risperidone.
Drug Development: Used in the development of new antipsychotic medications and formulations.
Clinical Research: Employed in clinical trials to assess the efficacy and safety of risperidone and its derivatives.
Wirkmechanismus
®-9-Hydroxy Risperidone-d4 exerts its effects by binding to and blocking the activity of serotonin 5-HT2 and dopamine D2 receptors in the brain. This inhibition modulates neurotransmitter signaling pathways, leading to altered neurotransmission and downstream effects on neuronal function. The deuterium labeling allows for precise tracking of the compound’s pharmacokinetic profile and metabolic fate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: The parent compound, used as an antipsychotic medication.
9-Hydroxy Risperidone: The major active metabolite of risperidone.
Risperidone-d4: A deuterium-labeled derivative of risperidone.
Uniqueness
®-9-Hydroxy Risperidone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research. Additionally, its ability to inhibit serotonin and dopamine receptors makes it effective in studying the pharmacodynamics of antipsychotic medications .
Eigenschaften
Molekularformel |
C23H27FN4O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(9R)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1/i8D2,12D2 |
InChI-Schlüssel |
PMXMIIMHBWHSKN-KPFUICHZSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(N=C2[C@@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Kanonische SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
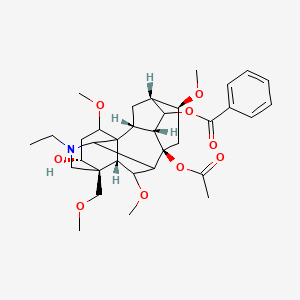
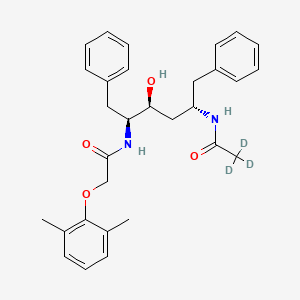

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
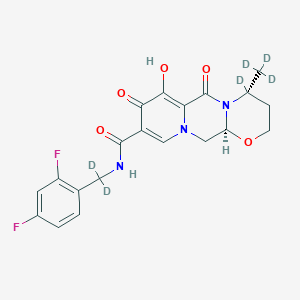
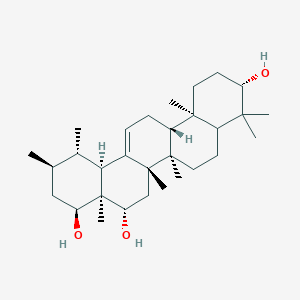
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
